
1-(2-Tert-butylphenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Tert-butylphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a tert-butylphenyl group at the 1-position Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tert-butylphenyl)imidazole typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to form the imidazole ring . Another approach includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and green chemistry techniques, such as water as a solvent, can enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Tert-butylphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions:
Oxidation: TBHP, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the substituents used.
Applications De Recherche Scientifique
1-(2-Tert-butylphenyl)imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Tert-butylphenyl)imidazole involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. For example, imidazole-containing compounds can inhibit cytochrome P450 enzymes by binding to the heme iron, thereby affecting the metabolism of various substrates .
Comparaison Avec Des Composés Similaires
1-Phenylimidazole: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-Phenylimidazole: Substitution at the 2-position alters the reactivity and interaction with biological targets.
1-(4-Tert-butylphenyl)imidazole: Substitution at the 4-position of the phenyl ring affects the compound’s overall properties.
Uniqueness: 1-(2-Tert-butylphenyl)imidazole is unique due to the presence of the tert-butyl group at the 2-position of the phenyl ring, which influences its steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-(2-tert-butylphenyl)imidazole |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)11-6-4-5-7-12(11)15-9-8-14-10-15/h4-10H,1-3H3 |
Clé InChI |
QFYJIPACYTVONV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


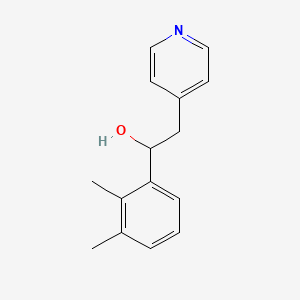
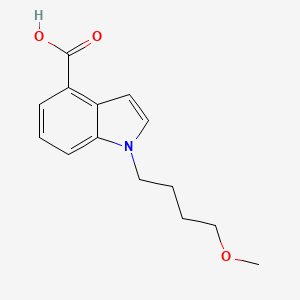
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)


![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)
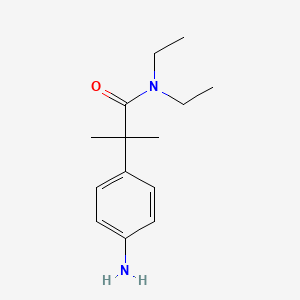
![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)
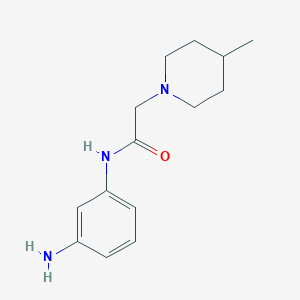
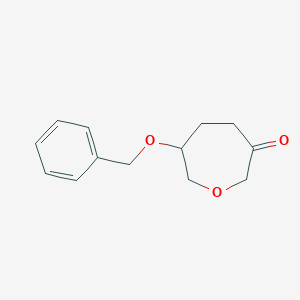

![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)
